molecular formula C24H32N6O8 B14205526 L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid CAS No. 840519-28-0

L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid

Katalognummer: B14205526
CAS-Nummer: 840519-28-0
Molekulargewicht: 532.5 g/mol
InChI-Schlüssel: RFENHUAVQORFKJ-JPLJXNOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid: is a peptide composed of four amino acids: tyrosine, valine, histidine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives or protecting group reagents.

Major Products:

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an enzyme inhibitor or activator, depending on its sequence and structure.

Vergleich Mit ähnlichen Verbindungen

    L-Tyrosyl-L-valyl-L-histidyl-L-glutamic acid: Similar structure but with glutamic acid instead of aspartic acid.

    L-Tyrosyl-L-valyl-L-histidyl-L-serine: Similar structure but with serine instead of aspartic acid.

Uniqueness: L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and interactions. The presence of aspartic acid, for instance, can influence the peptide’s charge and solubility, affecting its behavior in biological systems.

Eigenschaften

CAS-Nummer

840519-28-0

Molekularformel

C24H32N6O8

Molekulargewicht

532.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C24H32N6O8/c1-12(2)20(30-21(34)16(25)7-13-3-5-15(31)6-4-13)23(36)28-17(8-14-10-26-11-27-14)22(35)29-18(24(37)38)9-19(32)33/h3-6,10-12,16-18,20,31H,7-9,25H2,1-2H3,(H,26,27)(H,28,36)(H,29,35)(H,30,34)(H,32,33)(H,37,38)/t16-,17-,18-,20-/m0/s1

InChI-Schlüssel

RFENHUAVQORFKJ-JPLJXNOCSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Kanonische SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.